

Validating the Structure of 2-Hydroxy-3-nitrobenzaldehyde Derivatives: A Crystallographic Comparison

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzaldehyde

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For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for **2-Hydroxy-3-nitrobenzaldehyde** and its derivatives, offering insights into their structural validation and characterization.

2-Hydroxy-3-nitrobenzaldehyde and its derivatives are of significant interest due to their versatile applications as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Understanding their precise molecular geometry is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic parameters, details experimental protocols for their determination, and provides a visual representation of the crystallographic workflow.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for **2-Hydroxy-3-nitrobenzaldehyde** and a representative Schiff base derivative. This data allows for a direct comparison of their solid-state structures, highlighting the influence of substitution on the molecular packing and geometry.

Parameter	2-Hydroxy-3-nitrobenzaldehyde[1]	(E)-2-(((2,6-dichlorobenzylidene)amino)methyl)-6-nitrophenol
Chemical Formula	C ₇ H ₅ NO ₄	C ₁₄ H ₁₀ Cl ₂ N ₂ O ₃
Formula Weight	167.12	337.15
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	7.6499 (15)	12.215 (8)
b (Å)	6.9151 (14)	8.096 (5)
c (Å)	13.339 (3)	10.608 (7)
α (°)	90	90
β (°)	104.23 (3)	115.324 (7)
γ (°)	90	90
Volume (Å ³)	684.3 (2)	946.3 (11)
Z	4	4
Temperature (K)	298	293
Radiation type	Mo Kα	Mo Kα
R-factor	0.038	0.045

The parent **2-Hydroxy-3-nitrobenzaldehyde** molecule is essentially planar.[1] Its conformation is stabilized by an intramolecular O—H···O hydrogen bond, forming an S(6) ring motif.[1] In the crystal structure, the packing is influenced by C—H···O interactions and aromatic π–π stacking.[1]

Experimental Protocols

The determination of the crystal structure of **2-Hydroxy-3-nitrobenzaldehyde** derivatives by X-ray crystallography involves several key steps:

Synthesis and Crystallization

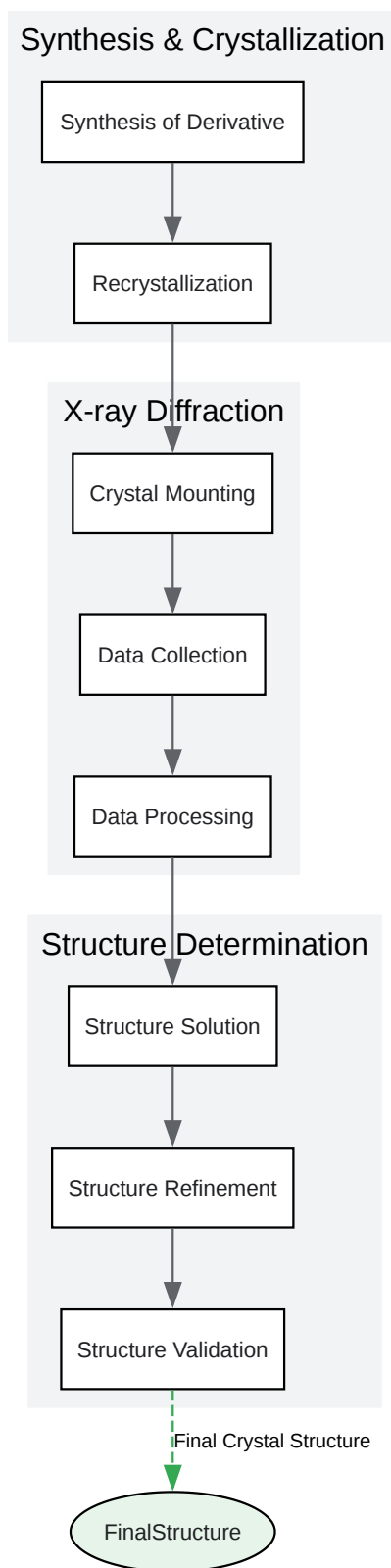
Schiff base derivatives of **2-Hydroxy-3-nitrobenzaldehyde** are typically synthesized through a condensation reaction between the aldehyde and a primary amine. For instance, the reaction of **2-Hydroxy-3-nitrobenzaldehyde** with an appropriate amine in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid, followed by refluxing, yields the Schiff base.[2] The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain single crystals suitable for X-ray diffraction.[3]

X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data, consisting of the positions and intensities of the diffracted beams, are collected using a detector.
- **Data Processing:** The collected raw data is processed to correct for various experimental factors, such as background noise and absorption, and to determine the intensities of the individual reflections.
- **Structure Solution:** The initial atomic positions are determined from the processed diffraction data using computational methods like direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined by adjusting the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the observed and calculated diffraction patterns. This iterative process minimizes the difference between the experimental data and the model.
- **Validation:** The final refined crystal structure is validated using software tools to check for geometric consistency, potential errors, and overall quality.

Visualizing the Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow of X-ray crystallography and the molecular structure of a **2-Hydroxy-3-nitrobenzaldehyde** derivative.



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Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Molecular structure of **2-Hydroxy-3-nitrobenzaldehyde**.

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